



## Application Notes and Protocols for the Enantioselective Synthesis of Xanthinol Nicotinate

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Compound of Interest		
Compound Name:	Xanthinol Nicotinate	
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#### **Abstract**

**Xanthinol Nicotinate** is a vasodilator used for the treatment of peripheral and cerebral vascular diseases. It exists as a racemic mixture; however, the synthesis of its enantiomerically pure forms, (R)-(-)- and (S)-(+)-**Xanthinol Nicotinate**, is of significant interest for pharmacological studies to elucidate the specific activities of each stereoisomer. This document provides detailed protocols for the enantioselective synthesis of both enantiomers of **Xanthinol Nicotinate** through two distinct methodologies: a one-pot synthesis utilizing a chiral synthon for the (R)-(-)-enantiomer and a chemoenzymatic approach for the enantioenriched (S)-(+)-enantiomer.

#### Introduction

**Xanthinol Nicotinate** is the salt of xanthinol and nicotinic acid. The xanthinol component possesses a chiral center, leading to the existence of two enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers of chiral drugs are well-documented. Therefore, the ability to synthesize enantiomerically pure forms of **Xanthinol Nicotinate** is crucial for the development of potentially more effective and safer therapeutics. The following protocols offer detailed, step-by-step procedures for the synthesis of (R)-(-)- and (S)-(+)-**Xanthinol Nicotinate**.



**Data Presentation** 

Parameter	(R)-(-)-Xanthinol Nicotinate	(S)-(+)-Xanthinol Nicotinate	Reference
Synthesis Method	One-pot using chiral synthon	Chemoenzymatic	[1][2][3]
Chiral Reagent	(S)-(-)-Epichlorohydrin	Lipase B from Candida antarctica (CAL-B)	[1][2]
Key Intermediate	(S)-7-(3-chloro-2- hydroxypropyl)theoph ylline	(S)-1-chloro-3- (theophyllin-7- yl)propan-2-ol	[1][2]
Overall Yield	67%	38% (for key intermediate)	[1][2]
Enantiomeric Excess (ee)	Not explicitly stated, but prepared from a chiral building block to presumably high purity.	65%	[2][3]
Specific Rotation	[α]D = -77.35° (c=8.50, EtOH)	Not explicitly stated	[1]
Melting Point	183-186 °C	Not explicitly stated	[1]

# Experimental Protocols One-Pot Synthesis of (R)-(-)-Xanthinol Nicotinate from (S)-(-)-Epichlorohydrin[1]

This protocol details the synthesis of (R)-(-)-**Xanthinol Nicotinate** starting from the chiral building block (S)-(-)-epichlorohydrin (also known as (S)-(chloromethyl)oxirane).

#### Materials:

• (S)-(-)-Epichlorohydrin



- Theophylline hydrate
- Pyridine
- 2-Propanol
- 2-(Methylamino)ethanol
- · Nicotinic acid
- Water

#### Procedure:

- A stirred mixture of (S)-(-)-epichlorohydrin (4.66 mmol), theophylline hydrate (4.63 mmol), pyridine (0.1 ml), and 2-propanol (4 ml) is refluxed for 1 hour. The dissolution of the poorly soluble theophylline indicates the completion of the reaction to form (S)-7-(3-chloro-2-hydroxypropyl)theophylline.
- To the reaction mixture, add 2-(methylamino)ethanol (12.78 mmol). The mixture is then stirred and refluxed for 3 hours and 15 minutes.
- After reflux, the mixture is stirred at ambient temperature for an additional 2 hours and 15 minutes.
- Nicotinic acid (8.17 mmol) and 2-propanol (10 ml) are added to the solution.
- (R)-(-)-Xanthinol Nicotinate will crystallize at room temperature overnight.
- The product is collected and can be recrystallized three times from a water/2-propanol mixture (ratio ~1:9).

# Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate[2][3]

This protocol describes a chemoenzymatic approach for the synthesis of enantioenriched (S)-(+)-**Xanthinol Nicotinate**. The key step is the enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate.



#### Materials:

- Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate (racemic chlorohydrin-synthon acetate)
- Immobilized lipase B from Candida antarctica (CAL-B, Novozym 435)
- Acetonitrile
- Methanol
- 2-(Methylamino)ethanol
- Nicotinic acid

#### Procedure:

#### Step 1: Enantioselective Lipase-Mediated Methanolysis

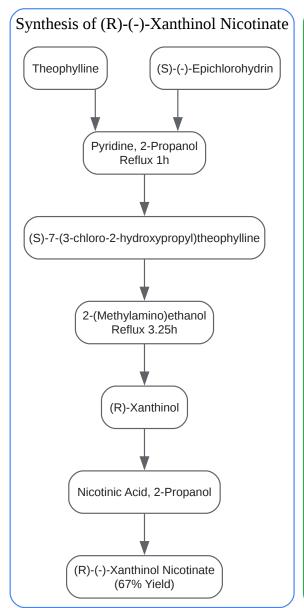
- The enantioselective methanolysis of racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate is performed on a 500 mg scale.
- The reaction is carried out using lipase type B from Candida antarctica immobilized on acrylic resin (CAL-B, Novozym 435) suspended in a homophasic acetonitrile-methanol mixture.
- This enzymatic resolution yields the key chlorohydrin intermediate, (S)-1-chloro-3- (theophyllin-7-yl)propan-2-ol, with an enantiomeric excess (ee) of 71% and a yield of 38%.

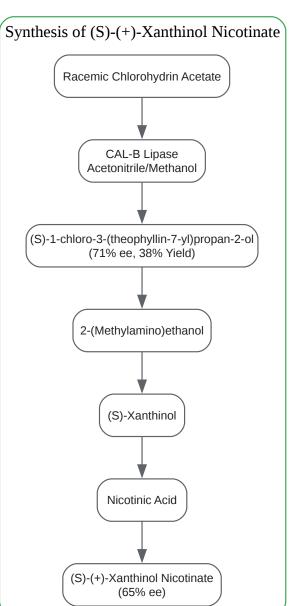
#### Step 2: Conversion to (S)-(+)-Xanthinol Nicotinate

- The enantioenriched (S)-chlorohydrin intermediate is then reacted with 2-(methylamino)ethanol.
- The resulting (S)-xanthinol is subsequently treated with nicotinic acid to form the nicotinate salt.
- This process yields (S)-(+)-Xanthinol Nicotinate with a final enantiomeric excess of 65%.



# Visualizations Synthesis Workflow





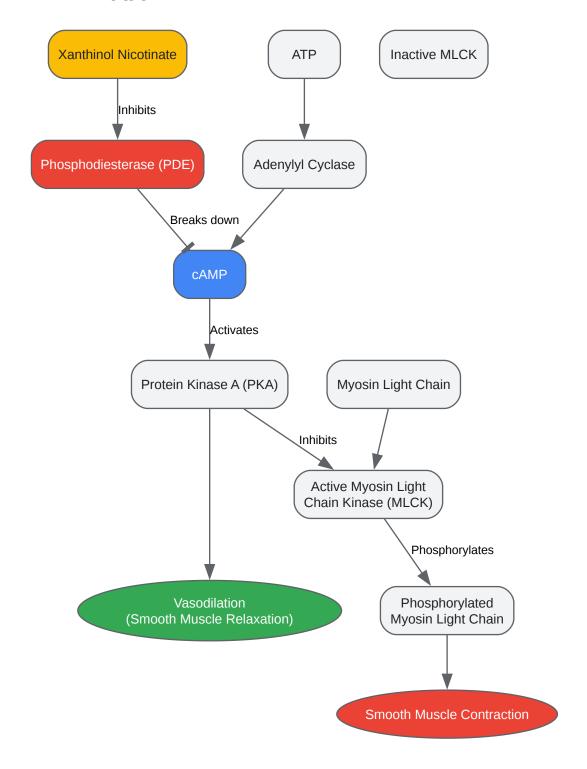
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Caption: Comparative workflow for the synthesis of (R)-(-) and (S)-(+)-Xanthinol Nicotinate.



### **Signaling Pathway of Xanthinol Nicotinate**

**Xanthinol Nicotinate** functions as a vasodilator, primarily through the inhibition of phosphodiesterase (PDE) enzymes.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of smooth muscle cells in blood vessels.[4][5]





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Caption: Signaling pathway of **Xanthinol Nicotinate** leading to vasodilation.

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